molecular formula C22H22N6OS B6515069 4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 931937-63-2

4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B6515069
CAS No.: 931937-63-2
M. Wt: 418.5 g/mol
InChI Key: AFBBPCWGEQMTMZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide is a useful research compound. Its molecular formula is C22H22N6OS and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.15758052 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Given its complex structure, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These could include hydrogen bonding, pi-stacking, and van der Waals interactions, among others.

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it is difficult to predict the biochemical pathways it might affect. Compounds with similar structures have been found to interact with a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Properties

IUPAC Name

4-tert-butyl-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-14-18(25-27-28(14)17-8-6-5-7-9-17)19-23-21(30-26-19)24-20(29)15-10-12-16(13-11-15)22(2,3)4/h5-13H,1-4H3,(H,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBBPCWGEQMTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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